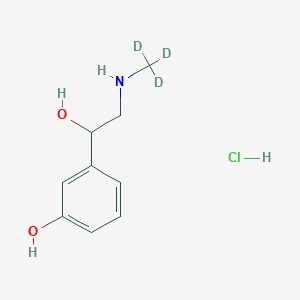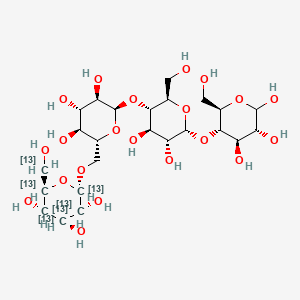
rac Phenylephrine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Phenylephrine-d3 Hydrochloride: is a deuterium-labeled form of phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist used primarily as a decongestant. The compound is often utilized in research due to its stable isotope labeling, which allows for precise tracking in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rac Phenylephrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet the standards required for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: : rac Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction reactions can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
rac Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the movement and transformation of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of phenylephrine-containing products
Mecanismo De Acción
rac Phenylephrine-d3 Hydrochloride exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. This interaction leads to vasoconstriction, which reduces blood flow to certain areas and decreases congestion. The compound’s mechanism of action involves the activation of intracellular signaling pathways that result in the contraction of smooth muscle cells in blood vessels .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to rac Phenylephrine-d3 Hydrochloride include phenylephrine hydrochloride, epinephrine, and norepinephrine. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Uniqueness: : The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in studies requiring accurate measurement of metabolic pathways and drug interactions .
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
206.68 g/mol |
Nombre IUPAC |
3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3; |
Clave InChI |
OCYSGIYOVXAGKQ-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
SMILES canónico |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)






![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)



